(2-Chloro-4-fluorophenyl)Zinc bromide

Catalog No.
S15503322
CAS No.
M.F
C6H3BrClFZn
M. Wt
274.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-4-fluorophenyl)Zinc bromide

Product Name

(2-Chloro-4-fluorophenyl)Zinc bromide

IUPAC Name

bromozinc(1+);1-chloro-3-fluorobenzene-6-ide

Molecular Formula

C6H3BrClFZn

Molecular Weight

274.8 g/mol

InChI

InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

WISYNSGDDNLMDN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)Cl)F.[Zn+]Br

(2-Chloro-4-fluorophenyl)zinc bromide is an organozinc compound with the molecular formula C6_6H3_3BrClFZn. It exists as a 0.25 M solution in tetrahydrofuran (THF) and is primarily utilized in organic synthesis, particularly in cross-coupling reactions. The compound features both chlorine and fluorine substituents on the phenyl ring, which enhance its reactivity and selectivity in various chemical transformations, making it a valuable reagent in synthetic organic chemistry .

  • Substitution Reactions: The zinc atom acts as a nucleophile, allowing it to participate in nucleophilic substitution reactions.
  • Cross-Coupling Reactions: This compound is especially notable for its role in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds .

The general reaction mechanism involves the formation of a reactive organozinc intermediate that can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to yield the desired product.

While (2-Chloro-4-fluorophenyl)zinc bromide itself does not have direct biological applications, the compounds synthesized using this reagent can exhibit significant biological activity. For instance, biaryl structures formed from cross-coupling reactions are prevalent in many pharmaceutical compounds, potentially leading to new drug discoveries and therapeutic agents.

The synthesis of (2-Chloro-4-fluorophenyl)zinc bromide typically involves the following steps:

  • Preparation of (2-Chloro-4-fluorophenyl)magnesium bromide: This is done by reacting 2-chloro-4-fluorobromobenzene with magnesium in dry ether.
  • Reaction with Zinc Bromide: The resulting organomagnesium compound is then reacted with zinc bromide in THF under an inert atmosphere to prevent oxidation and moisture interference.
 2 Chloro 4 fluorophenyl MgBr+ZnBr2 2 Chloro 4 fluorophenyl ZnBr+MgBr2\text{ 2 Chloro 4 fluorophenyl MgBr}+\text{ZnBr}_2\rightarrow \text{ 2 Chloro 4 fluorophenyl ZnBr}+\text{MgBr}_2

This method can be scaled for industrial production by optimizing reaction conditions such as temperature and pressure to ensure high yield and purity .

(2-Chloro-4-fluorophenyl)zinc bromide finds applications across various fields:

  • Organic Synthesis: It is widely used for constructing complex molecular architectures through cross-coupling reactions.
  • Pharmaceuticals: The compounds synthesized using this reagent often lead to biologically active molecules relevant in drug development.
  • Chemical Industry: It serves as an intermediate in the production of polymers, dyes, and specialty chemicals .

Several compounds share structural similarities with (2-Chloro-4-fluorophenyl)zinc bromide. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
(2-Chloro-4-fluorophenyl)magnesium bromideC6_6H3_3BrClF-MgBrActs as a Grignard reagent; more reactive than zinc variant.
(2-Chloro-4-fluorophenyl)boronic acidC6_6H6_6BClFUseful in Suzuki coupling; stable under air.
(2-Chloro-4-fluorophenyl)stannaneC6_6H5_5ClF-SnHigher reactivity due to tin; used in Stille coupling.
3-chloro-2-fluorobenzylzinc bromideC7_7H5_5BrClFZnSimilar reactivity profile but different substitution pattern.

The uniqueness of (2-Chloro-4-fluorophenyl)zinc bromide lies in its balanced reactivity and selectivity due to the presence of both chlorine and fluorine substituents, making it particularly effective for specific synthetic applications .

Hydrogen Bond Acceptor Count

2

Exact Mass

271.83821 g/mol

Monoisotopic Mass

271.83821 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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